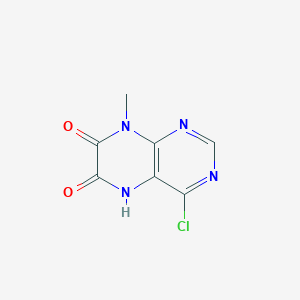
4-Chloro-8-methylpteridine-6,7(5H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds are of interest due to their diverse biological activities and applications in various fields such as medicine, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 4-chloro-6,7-diaminopteridine with methylating agents under acidic or basic conditions to introduce the methyl group at the 8-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
8-Methylpteridine: Lacks the chlorine substituent.
4-Chloropteridine: Lacks the methyl group at the 8-position.
Uniqueness
4-Chloro-8-methylpteridine-6,7(5H,8H)-dione is unique due to the presence of both chlorine and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-chloro-8-methyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-5-3(4(8)9-2-10-5)11-6(13)7(12)14/h2H,1H3,(H,11,13) |
InChI Key |
FWIRRWIJUUYJHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















